molecular formula C10H10N2O4 B8284091 3-(3-Methoxy-phenylamino)-2-nitro-propenal

3-(3-Methoxy-phenylamino)-2-nitro-propenal

Cat. No. B8284091
M. Wt: 222.20 g/mol
InChI Key: LJAQEFUVKOEMQZ-UHFFFAOYSA-N
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Patent
US08563549B2

Procedure details

To the HCl salt of 3-methoxy-phenylamine (4.7 g, 29.7 mmol) in 30 mL acetic acid was added 3-(3-methoxy-phenylamino)-2-nitro-propenal (3.3 g, 14.9 mmol). The reaction mixture was heated to reflux, and thiophenol (0.3 mL, 2.98 mmol) was added. After 22 h, the reaction mixture was cooled to room temperature and the solvent was removed in vacuo. Addition of 70 mL EtOAc and filtration gave solid byproduct, 7-methoxy-3-nitro-quinoline, and a filtrate, which contained impure 5-methoxy-3-nitro-quinoline. The filtrate was loaded on to silica column and eluted from 5% to 25% EtOAc in hexanes at 85 mL/min for 30 minutes. The product-enriched fractions were concentrated and taken on to the next step as a mixture of 5- and 7-methoxy substituted 3-nitroquinolines. LC/MS (m/z): 205.1 (MH+), Rt 2.26 minutes.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.COC1C=C(N)C=CC=1.[CH3:11][O:12][C:13]1[CH:14]=[C:15]([NH:19][CH:20]=[C:21]([N+:24]([O-:26])=[O:25])[CH:22]=O)[CH:16]=[CH:17][CH:18]=1.C1(S)C=CC=CC=1>C(O)(=O)C>[CH3:11][O:12][C:13]1[CH:14]=[C:15]2[C:16]([CH:22]=[C:21]([N+:24]([O-:26])=[O:25])[CH:20]=[N:19]2)=[CH:17][CH:18]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
4.7 g
Type
reactant
Smiles
COC=1C=C(C=CC1)N
Name
Quantity
3.3 g
Type
reactant
Smiles
COC=1C=C(C=CC1)NC=C(C=O)[N+](=O)[O-]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0.3 mL
Type
reactant
Smiles
C1(=CC=CC=C1)S

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
ADDITION
Type
ADDITION
Details
Addition of 70 mL EtOAc and filtration

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
COC1=CC=C2C=C(C=NC2=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.